

# Spectroscopic Data of 3-epi-Padmatin: A Technical Guide

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## Compound of Interest

Compound Name: 3-epi-Padmatin

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## Introduction

**3-epi-Padmatin** is the C3 epimer of Padmatin, a dihydroflavonol first isolated from the heartwood of *Prunus puddum*. The stereochemistry at the C2 and C3 positions of the C-ring in flavonoids plays a crucial role in their biological activity. While Padmatin possesses a (2R,3R) trans configuration, **3-epi-Padmatin** has a cis configuration. Understanding the spectroscopic properties of these epimers is essential for their identification, characterization, and subsequent development in pharmaceutical applications.

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for **3-epi-Padmatin**. As direct experimental data for **3-epi-Padmatin** is not readily available in the current literature, this guide presents the known mass spectrometry data for Padmatin, which is identical for its epimer, and a predicted NMR data set for **3-epi-Padmatin**. This prediction is based on the established principles of NMR spectroscopy for flavonoid stereoisomers. Detailed experimental protocols for acquiring such data are also provided, along with a workflow for the spectroscopic analysis of natural product epimers.

## Mass Spectrometry (MS) Data

The molecular formula for both Padmatin and **3-epi-Padmatin** is  $C_{16}H_{14}O_7$ , with a molecular weight of 318.28 g/mol. As epimers, they will exhibit identical mass spectra. The primary use of

mass spectrometry in this context is to confirm the molecular weight and elemental composition.

Table 1: LC-MS Data for Padmatin/[**3-epi-Padmatin**]

Parameter	Value	Source
Ionization Mode	ESI+	<a href="#">[1]</a>
Precursor Ion	[M+H] <sup>+</sup>	<a href="#">[1]</a>
m/z	319.0812	<a href="#">[1]</a>
Instrument	Agilent 6530 Q-TOF	<a href="#">[1]</a>

## Nuclear Magnetic Resonance (NMR) Data

The key distinction between Padmatin (trans) and **3-epi-Padmatin** (cis) in NMR spectroscopy lies in the coupling constant (<sup>3</sup>J<sub>H2-H3</sub>) between the protons at C2 and C3. For trans isomers, this coupling constant is typically larger (around 8-12 Hz), while for cis isomers, it is smaller (around 1-5 Hz). The chemical shifts of the C-ring protons and carbons will also be affected by the change in stereochemistry.

The following tables present the predicted <sup>1</sup>H and <sup>13</sup>C NMR data for **3-epi-Padmatin**. This prediction is based on the known data for similar flavonoid epimers.

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data for **3-epi-Padmatin** (500 MHz, CD<sub>3</sub>OD)

Position	Predicted $\delta$ (ppm)	Multiplicity	Predicted J (Hz)
H-2	5.10	d	4.5
H-3	4.65	d	4.5
H-6	6.02	d	2.2
H-8	5.98	d	2.2
H-2'	6.95	d	2.0
H-5'	6.80	d	8.2
H-6'	6.88	dd	8.2, 2.0
7-OCH <sub>3</sub>	3.78	s	

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-epi-Padmatin** (125 MHz, CD<sub>3</sub>OD)

Position	Predicted $\delta$ (ppm)
C-2	83.5
C-3	72.0
C-4	197.0
C-4a	101.5
C-5	164.8
C-6	97.2
C-7	168.0
C-8	96.0
C-8a	163.5
C-1'	129.0
C-2'	115.0
C-3'	145.5
C-4'	146.2
C-5'	116.0
C-6'	120.5
7-OCH <sub>3</sub>	56.5

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR spectra for the structural elucidation of **3-epi-Padmatin**.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., methanol- $d_4$ , acetone- $d_6$ , or DMSO- $d_6$ ).
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- $^1\text{H}$  NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- 2D NMR:
  - COSY (Correlation Spectroscopy): To establish  $^1\text{H}$ - $^1\text{H}$  coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of **3-*epi*-Padmatin**.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

#### Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ) is typically used for flavonoid analysis.

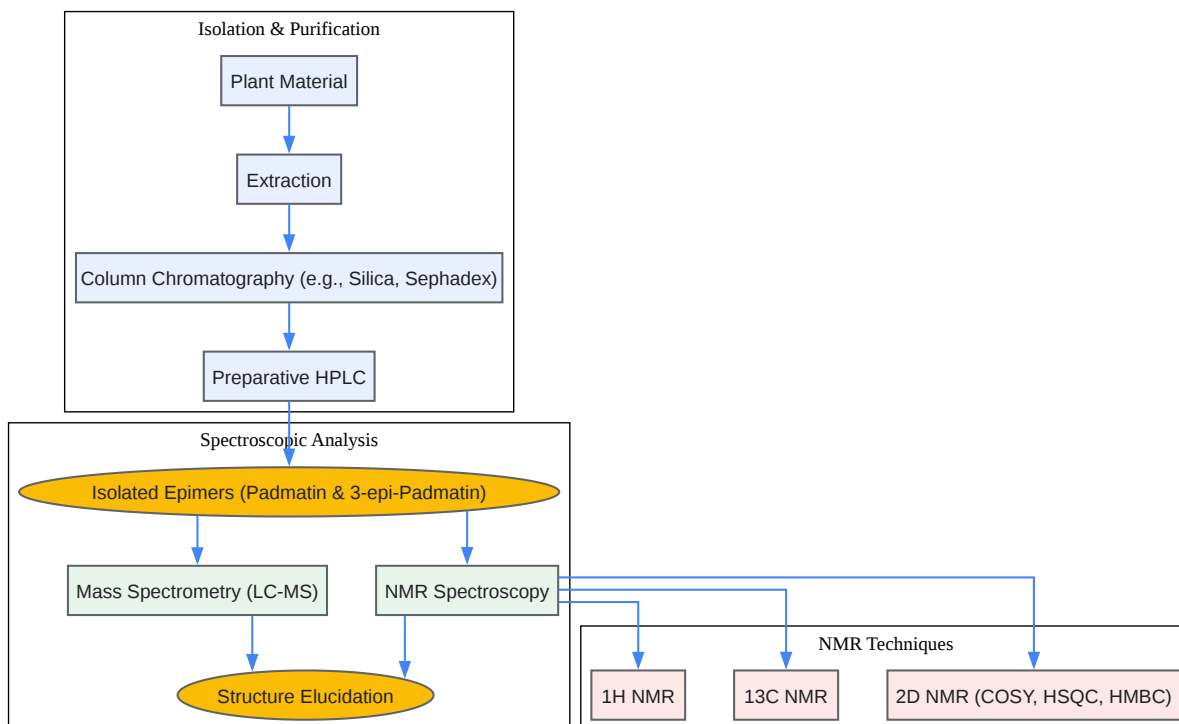
- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is commonly employed.
- Flow Rate: 0.2-0.4 mL/min for UHPLC.
- Injection Volume: 1-5  $\mu$ L.

#### Mass Spectrometry Conditions:

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for flavonoids.
- Scan Range:  $m/z$  100-1000.
- Data Acquisition: Acquire full scan data to determine the parent ion mass and tandem MS (MS/MS) data for fragmentation analysis to aid in structural confirmation.

## Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product and its epimer.



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### Workflow for Spectroscopic Analysis of Natural Product Epimers

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## References

- 1. Padmatin | C<sub>16</sub>H<sub>14</sub>O<sub>7</sub> | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]
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